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Compound of Interest |

Compound Name: 5-Chloroindole-3-carboxaldehyde
CAS No.: 827-01-0
Cat. No.: B1630656

Executive Summary

5-Chloroindole-3-carboxaldehyde (CAS 827-01-0) is a critical organochlorine building block
in medicinal chemistry, serving as a "privileged scaffold" for the synthesis of kinase inhibitors,
tubulin polymerization inhibitors, and anti-inflammatory agents.[1] Distinguished by the
electron-withdrawing chlorine atom at the C-5 position and a reactive formyl group at C-3, this
compound offers a unique balance of lipophilicity and electronic activation that enhances the
metabolic stability and potency of drug candidates.

This guide provides a comprehensive technical analysis of its physicochemical properties,
synthetic pathways, reactivity profiles, and applications in modern drug discovery.

Physicochemical Specifications

The introduction of a chlorine atom at the 5-position of the indole ring significantly alters the
lipophilicity (LogP) and electronic distribution compared to the parent indole-3-carboxaldehyde.
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Property Specification

IUPAC Name 5-Chloro-1H-indole-3-carbaldehyde

CAS Number 827-01-0

Molecular Formula CsoHsCINO

Molecular Weight 179.60 g/mol

Appearance Off-white to beige crystalline solid

Melting Point 213-216 °C (lit.)[2][1]

Solubility Soluble in DMSO, DMF, Methanol; Sparingly
soluble in water

pKa (NH) ~16 (Predicted)

LogP 2.3 (Predicted)

H-Bond Donors/Acceptors 1 Donor (NH), 1 Acceptor (C=0)

Structural Analysis[4][5][6]

» Electronic Effects: The 5-chloro substituent exerts an inductive electron-withdrawing effect (-
1), which deactivates the benzene ring slightly but increases the acidity of the N-H proton
compared to unsubstituted indole.

e C-3 Formyl Group: This group acts as an electrophilic "warhead" for condensation reactions.
It is conjugated with the indole nitrogen lone pair, making the carbonyl carbon less
electrophilic than in typical benzaldehydes but highly reactive toward active methylene
compounds.

Synthetic Route: Vilsmeier-Haack Formylation

The industrial and laboratory standard for synthesizing 5-Chloroindole-3-carboxaldehyde is
the Vilsmeier-Haack reaction. This electrophilic aromatic substitution utilizes 5-chloroindole as
the substrate and a pre-formed Vilsmeier reagent (chloromethyleneiminium salt).

Mechanism of Action[7]
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» Reagent Formation: Reaction of DMF with POCIs generates the electrophilic chloroiminium
ion.

» Electrophilic Attack: The electron-rich C-3 position of 5-chloroindole attacks the iminium
species.

» Elimination: Loss of a proton restores aromaticity.

e Hydrolysis: The resulting iminium intermediate is hydrolyzed under basic conditions to yield
the aldehyde.

0°C, 30 min Chloroiminium
Salt (Electrophile)
+ Vilsmeier Reagent Iminium Base Hydrolysis Precipitation 5-Chloroindole-
40°C, 1h Intermediate (NaOH/H20) 3-carboxaldehyde
5-Chloroindole

Click to download full resolution via product page

Figure 1: Vilsmeier-Haack Synthesis Workflow. The pathway highlights the generation of the
active electrophile followed by regioselective formylation.

Experimental Protocol
Reagents: 5-Chloroindole (1.0 eq), POCIs (1.2 eq), DMF (5.0 eq), NaOH (aq).

o Preparation of Vilsmeier Reagent: In a flame-dried flask under Ar, cool anhydrous DMF to
0°C. Add POCIs dropwise over 20 minutes. Stir for an additional 30 minutes to form the
white/yellowish chloroiminium salt precipitate.

» Addition: Dissolve 5-chloroindole in minimal DMF and add dropwise to the reagent mixture at
0°C.

e Reaction: Warm the mixture to 40°C and stir for 1-2 hours. Monitor by TLC (EtOAc/Hexane)
for the disappearance of the starting indole.
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» Hydrolysis: Pour the reaction mixture onto crushed ice. Slowly add 4M NaOH or saturated
NaOAc solution with vigorous stirring until pH ~9.

« |solation: The product will precipitate as a beige solid. Filter, wash extensively with water,
and recrystallize from methanol or ethanol to obtain pure crystals (Yield: 60—-80%).

Chemical Reactivity Profile

The chemical utility of 5-Chloroindole-3-carboxaldehyde stems from its ability to undergo
divergent synthesis.

Knoevenagel Condensation

The C-3 aldehyde is highly reactive toward active methylene compounds (e.g., malononitrile,
ethyl cyanoacetate) to form tyrphostin-like derivatives. These vinyl nitriles are potent Michael
acceptors and key pharmacophores in kinase inhibitors.

» Conditions: Ethanol/Piperidine (cat.), Reflux.

e Product: 3-(2,2-dicyanovinyl)-5-chloroindole (if using malononitrile).

Schiff Base Formation

Condensation with hydrazines (e.g., semicarbazide, phenylhydrazine) yields hydrazones.
These derivatives often exhibit enhanced antifungal and antibacterial profiles compared to the
parent aldehyde.

N-Alkylation

The indole NH proton (pKa ~16) can be deprotonated by bases like NaH or K2COs3, allowing for
alkylation with alkyl halides. This is crucial for optimizing solubility and target binding
interactions in drug design.
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Figure 2: Divergent Reactivity Map. The C-3 formyl group and N-1 position serve as primary
vectors for chemical modification.

Applications in Drug Discovery
Kinase Inhibition (c-Src, EGFR, CDK2)

The 5-chloroindole scaffold mimics the adenine ring of ATP, allowing it to bind into the hinge
region of kinase enzymes.

e 5-Cl Role: Fills hydrophobic pockets (e.g., the gatekeeper region) within the ATP binding site,
often improving potency over the unsubstituted indole.

e 3-CHO Role: Serves as a linker to attach "tail" groups that interact with the solvent-exposed
regions of the kinase or as a precursor to vinyl nitriles that can form covalent bonds with
cysteine residues (targeted covalent inhibitors).

Tubulin Polymerization Inhibitors

Derivatives synthesized via the condensation of 5-chloroindole-3-carboxaldehyde with aryl
ketones (chalcone analogs) have demonstrated the ability to bind to the colchicine site of
tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells.

Safety and Handling (SDS Summary)
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Signal Word:WARNING

Hazard Class H-Code Statement
Skin Irritation H315 Causes skin irritation.[2]
o Causes serious eye irritation.
Eye Irritation H319
[21[3]
May cause respiratory
STOT-SE H335

irritation.[2][1]

Handling Protocols:

o PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling
powder outside a fume hood.

o Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) if possible, although the
compound is relatively air-stable. Keep container tightly closed to prevent oxidation to the
carboxylic acid over long periods.

o First Aid: In case of eye contact, rinse immediately with plenty of water for 15 minutes.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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